3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine
Description
The compound 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is a halogenated heterocyclic compound that features a pyridine (B92270) ring linked to a pyrazole (B372694) ring. The presence of bromine atoms on both heterocyclic systems enhances its utility as a versatile intermediate in synthetic organic chemistry.
Heterocyclic compounds are of immense importance in biological and industrial chemistry, with nitrogen-containing heterocycles being of particular interest to researchers. researchgate.net Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in numerous pharmaceuticals. nih.govchemijournal.com Its unique electronic properties and ability to participate in hydrogen bonding contribute to its prevalence in drug discovery. nih.gov In fact, a significant number of drugs approved by the US FDA contain a pyridine ring, highlighting its importance in medicinal chemistry. nih.govresearchgate.netrsc.org
Similarly, pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another privileged structure in drug development. researchgate.net Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. chemijournal.com The fusion of these two important heterocycles, as seen in pyrazolopyridines, often leads to compounds with enhanced or novel pharmacological profiles. nih.gov
The introduction of bromine atoms onto heteroaromatic rings is a powerful strategy in synthetic organic chemistry. nih.gov Bromo-substituted heterocycles serve as key building blocks for the construction of more complex molecules through various cross-coupling reactions. acs.org The carbon-bromine bond can be readily transformed into new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, providing a gateway to a diverse array of functionalized molecules. acs.org This versatility makes bromoarenes, including bromo-substituted pyridines and pyrazoles, highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govorganic-chemistry.org The bromine atom can also serve as a useful synthetic handle for creating derivatives and exploring structure-activity relationships. nih.gov
The systematic name, this compound, precisely describes the molecular architecture of the compound. The parent structure is a pyridine ring, which is substituted at the 3- and 5-positions. A bromine atom is located at the 3-position. The substituent at the 5-position is a 1H-pyrazol-1-yl group, meaning the pyrazole ring is attached to the pyridine ring via the nitrogen atom at position 1 of the pyrazole ring. This pyrazole ring is further substituted with a bromine atom at its 4-position. The "1H" designation specifies the position of the hydrogen atom on the pyrazole ring.
The structural characteristics of this compound are presented in the table below:
| Feature | Description |
| Core Heterocycles | Pyridine and Pyrazole |
| Substituents | Two Bromine atoms |
| Point of Attachment | Pyridine C5 to Pyrazole N1 |
| Bromine Positions | Pyridine C3 and Pyrazole C4 |
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research scope and objectives can be inferred from the nature of its constituent moieties. The primary objective for synthesizing a compound with this structure would likely be to utilize it as a versatile building block in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3/c9-6-1-8(4-11-2-6)13-5-7(10)3-12-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWFJHDLSMWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 4 Bromo 1h Pyrazol 1 Yl Pyridine
Strategies for 1H-Pyrazole Ring Formation
The formation of the 4-bromo-1H-pyrazole intermediate is a critical first step in many synthetic routes towards the final product. Various methods are available for the construction of the pyrazole (B372694) ring, which can then be N-arylated with a suitable pyridine (B92270) derivative.
Cycloaddition Reactions in 1H-Pyrazole Synthesis
1,3-dipolar cycloaddition reactions are a powerful and widely used method for the synthesis of pyrazole rings. This approach typically involves the reaction of a diazo compound with an alkyne. For the synthesis of a 4-bromopyrazole, a 1-bromoalkyne can be employed as the dipolarophile.
A notable example is the one-pot synthesis of 3,5-diaryl-4-bromopyrazoles via the 1,3-dipolar cycloaddition of in situ generated diazo compounds and 1-bromoalkynes. conicet.gov.ar In this method, tosylhydrazones serve as precursors to the diazo compounds, and gem-dibromoalkenes are used to generate the alkynyl bromides in situ. conicet.gov.ar This reaction demonstrates high regioselectivity and is tolerant of a variety of functional groups. conicet.gov.ar While this specific example leads to 3,5-diaryl-4-bromopyrazoles, the underlying principle can be adapted for the synthesis of other substituted 4-bromopyrazoles.
The regioselectivity of the cycloaddition between diazo compounds and unsymmetrical alkynes is a key consideration. For instance, the reaction of diazo compounds generated from N-tosylhydrazones with unactivated bromovinyl acetals provides a cost-effective route to 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov
Dehydrogenative Coupling Routes
Dehydrogenative coupling reactions offer an alternative, atom-economical approach to pyrazole synthesis. These methods typically involve the formation of C-C or C-N bonds through the removal of hydrogen. While direct dehydrogenative coupling to form the core pyrazole ring is less common, related oxidative cyclization methods can be employed.
For instance, the synthesis of biazole derivatives has been achieved through a "pre-join" approach that utilizes intramolecular dehydrogenative coupling. Although this example focuses on bipyrazoles, the fundamental concept of forming a new bond via C-H activation is a relevant strategy in modern heterocyclic chemistry.
One-Pot Condensations and Multi-Component Reactions
One-pot and multi-component reactions are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single reaction vessel, which minimizes purification steps and reduces waste.
A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To obtain a 4-bromopyrazole, the resulting pyrazole can be subsequently brominated, or a brominated 1,3-dicarbonyl precursor can be used. An efficient one-pot, regioselective synthesis of 4-bromopyrazole derivatives has been reported from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions, catalyzed by silica (B1680970) gel supported sulfuric acid. nih.govresearchgate.net
Another versatile one-pot approach involves the reaction of terminal alkynes with aldehydes and hydrazine. The reaction of terminal alkynes with n-BuLi, followed by an aldehyde, treatment with molecular iodine, and finally hydrazine, yields 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov Furthermore, a p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot, three-component synthesis of multifunctionalized pyrazole derivatives from cyclic β-diketones, arylglyoxals, and arylhydrazones has been developed, showcasing a broad substrate scope and good functional group tolerance. nih.gov
| Reaction Type | Starting Materials | Key Features | Example Product(s) |
| 1,3-Dipolar Cycloaddition | Tosylhydrazones, gem-dibromoalkenes | In situ generation of reactants, high regioselectivity | 3,5-Diaryl-4-bromo-1H-pyrazoles conicet.gov.ar |
| One-Pot Condensation | 1,3-Diketones, Arylhydrazines, N-bromosaccharin | Solvent-free, heterogeneous catalyst, high yields | 4-Bromo-1,3,5-trisubstituted pyrazoles nih.govresearchgate.net |
| Multi-Component Reaction | Terminal alkynes, Aldehydes, Hydrazine, Iodine | One-pot, high regioselectivity | 3,5-Disubstituted pyrazoles nih.gov |
| Multi-Component Reaction | Cyclic β-diketones, Arylglyoxals, Arylhydrazones | p-TsOH catalyzed, broad scope | Aryl- and cyclic β-diketone-substituted pyrazoles nih.gov |
Strategies for Pyridine Ring Formation
An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-existing pyrazole molecule. This often leads to the formation of a fused pyrazolopyridine system, which may then undergo further modification to yield the target compound.
Annulation Reactions onto Pre-existing Pyrazole Rings
Pyridine ring annulation onto an aminopyrazole is a common and effective method for the synthesis of pyrazolo[3,4-b]pyridines. This approach typically involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of ZrCl₄ as a catalyst has been used to synthesize novel pyrazolo[3,4-b]pyridines. mdpi.com
Microwave-assisted synthesis has also been employed for the regioselective preparation of fully substituted pyrazolo[3,4-b]pyridines from N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. This reaction proceeds via an isobenzofuranone ring opening. conicet.gov.arresearchgate.net
Gould–Jacobs Type Reactions for Pyridines
The Gould-Jacobs reaction is a classic method for the synthesis of quinolines and related fused pyridine systems. This reaction can be adapted for the synthesis of pyrazolo[3,4-b]pyridines by using an aminopyrazole instead of an aniline (B41778) derivative.
The reaction of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate typically yields a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine. mdpi.com This fused heterocyclic system could potentially serve as a precursor to the target molecule, although subsequent ring opening and functional group manipulation would be required.
| Reaction Type | Pyrazole Precursor | Reagents | Product Type |
| Annulation | 5-Aminopyrazole | 1,3-Dicarbonyl compounds, Unsaturated ketones | Pyrazolo[3,4-b]pyridines mdpi.commdpi.com |
| Annulation | N-Substituted 5-aminopyrazoles | 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione | Fully substituted pyrazolo[3,4-b]pyridines conicet.gov.arresearchgate.net |
| Gould-Jacobs Reaction | 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridines mdpi.com |
Regioselective Halogenation Approaches
Regioselective halogenation is a fundamental strategy for introducing halogen atoms at specific positions on a molecule. In the synthesis of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine, this involves the controlled bromination of both the pyrazole and pyridine components.
Bromination of Pyrazole Moieties
The introduction of a bromine atom at the 4-position of the pyrazole ring is a key step. This is often achieved through electrophilic substitution reactions. A common method involves the direct C-H halogenation of pyrazole derivatives using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), as the halogenating agent. beilstein-archives.org This approach offers a metal-free protocol for the synthesis of 4-halogenated pyrazoles. beilstein-archives.org The reaction conditions are typically mild, often proceeding at room temperature. beilstein-archives.org
For instance, the reaction of a 3-aryl-1H-pyrazol-5-amine with NBS in a suitable solvent like n-hexane can lead to the desired C-4 bromination product in good yield. beilstein-archives.org The choice of solvent can influence the reaction's efficiency. beilstein-archives.org
| Reactant | Reagent | Solvent | Temperature | Yield |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | n-hexane | Room Temperature | 65% |
Bromination of Pyridine Moieties
The bromination of the pyridine ring requires careful consideration of the directing effects of the existing substituents. The electronic nature of the pyridine ring, being electron-deficient, generally necessitates harsher conditions for electrophilic substitution compared to benzene. However, the presence of activating or deactivating groups can significantly influence the regioselectivity of the bromination.
Cross-Coupling Methodologies for Aryl-Pyrazole Linkage
The formation of the C-N bond between the pyridine and pyrazole rings is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging such bonds.
Suzuki-Miyaura Coupling Protocols for Pyrazole-Pyridine Connection
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.gov
In the synthesis of pyrazolyl-pyridines, a Suzuki-Miyaura approach could involve coupling a pyrazole boronic acid or ester with a brominated pyridine derivative. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand such as XPhos, to facilitate the catalytic cycle. nih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the synthesis of related structures, offering a convenient route to C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives from their bromo-precursors. rsc.org
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and avoiding side reactions like debromination. nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |
| 3-bromopyridine (B30812) derivative | Pyrazole boronic acid | Pd(OAc)2 | XPhos | K3PO4 | 1,4-dioxane/H2O |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl boronic acid | XPhosPdG2 | XPhos | THF |
Other Metal-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions can be employed to form the aryl-pyrazole linkage. These reactions offer alternative pathways and may be advantageous depending on the specific substrates and desired reaction conditions.
Copper-catalyzed C-N cross-coupling reactions represent a viable alternative for the formation of the bond between the pyridine and pyrazole moieties. researchgate.net These reactions can couple arylboronic acids with N-acylpyrazoles, providing a route to the desired product. researchgate.net Additionally, copper-catalyzed coupling of pyrazole derivatives with aryl halides has been utilized in the synthesis of various biologically active molecules.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming bonds between an aryl halide and an amine. In this context, a pyrazole could act as the nitrogen nucleophile, reacting with a brominated pyridine derivative in the presence of a palladium catalyst and a suitable ligand. acs.org The development of multiligand-based palladium catalysts has expanded the scope and efficiency of these reactions. acs.org
| Coupling Type | Metal Catalyst | Reactant 1 | Reactant 2 |
| C-N Coupling | Copper | Arylboronic Acid | N-Acylpyrazole |
| C-N Coupling | Palladium | Bromopyridine | Pyrazole |
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 4 Bromo 1h Pyrazol 1 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and pyrazole (B372694) rings. By analyzing the chemical shifts and coupling patterns of analogous compounds, such as 3-bromopyridine (B30812) and 4-bromopyrazole, the spectral features of the target molecule can be predicted.
For the 3-bromopyridine moiety, the proton environment is well-documented. In a typical ¹H NMR spectrum of 3-bromopyridine recorded in CDCl₃, the proton at position 2 (H-2) is the most deshielded due to its proximity to the electronegative nitrogen atom, appearing at approximately 8.68 ppm. The proton at position 6 (H-6) typically resonates around 8.52 ppm, while the proton at position 4 (H-4) is found near 7.80 ppm, and the H-5 proton is the most shielded, appearing at about 7.19 ppm. chemicalbook.comchegg.com The introduction of the 4-bromopyrazol-1-yl substituent at the 5-position of the pyridine ring will further influence these chemical shifts.
For the 4-bromopyrazole fragment, the protons on the pyrazole ring at positions 3 and 5 (H-3' and H-5') are anticipated to be in the range of 7.5-8.0 ppm. The bromine atom at the 4'-position will influence the electronic environment, but the most significant factor for the chemical shifts of the pyrazole protons in the final molecule will be the connection to the pyridine ring.
In the combined molecule, This compound , the pyridine protons are expected to show the following approximate chemical shifts: H-2 and H-6 will be the most downfield, likely above 8.5 ppm. The H-4 proton of the pyridine ring will also be in the aromatic region, with its exact position influenced by the adjacent bromine and the pyrazolyl group. The pyrazole protons, H-3' and H-5', will also appear in the aromatic region, with their signals being distinct singlets due to the bromine at the 4'-position preventing vicinal coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | > 8.5 | d |
| Pyridine H-4 | ~7.8 - 8.2 | t |
| Pyridine H-6 | > 8.5 | d |
| Pyrazole H-3' | ~7.5 - 8.0 | s |
| Pyrazole H-5' | ~7.5 - 8.0 | s |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For This compound , the chemical shifts of the carbon atoms can be estimated by considering the contributions of the bromine and pyrazolyl substituents on the pyridine ring, and the bromine on the pyrazole ring.
In 3-bromopyridine , the carbon atoms exhibit characteristic chemical shifts. The carbon attached to the bromine (C-3) is typically found around 120 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear in the range of 147-150 ppm, while C-4 and C-5 are found at intermediate chemical shifts. oregonstate.edu
For the 4-bromopyrazole ring, the carbon bearing the bromine atom (C-4') is expected to have a chemical shift significantly influenced by the heavy atom effect of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other two carbons of the pyrazole ring (C-3' and C-5') will have chemical shifts typical for aromatic heterocyclic systems, generally in the 110-140 ppm range.
In the final molecule, the carbon atoms of the pyridine ring will be influenced by both the bromine and the pyrazolyl group. The carbon directly bonded to the pyrazolyl nitrogen (C-5) will experience a downfield shift. The carbon attached to the bromine (C-3) will remain in a similar region as in 3-bromopyridine. The pyrazole carbons will also show shifts consistent with a substituted aromatic heterocycle.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 145 - 155 |
| Pyridine C-3 | ~120 |
| Pyridine C-4 | 135 - 145 |
| Pyridine C-5 | 130 - 140 |
| Pyridine C-6 | 145 - 155 |
| Pyrazole C-3' | 110 - 125 |
| Pyrazole C-4' | 95 - 110 |
| Pyrazole C-5' | 125 - 140 |
Note: These are estimated values and can be influenced by solvent and other experimental factors.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Halogen NMR Applications
¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms within the pyridine and pyrazole rings. The chemical shifts of nitrogen are sensitive to hybridization, lone pair availability, and involvement in hydrogen bonding or coordination. rsc.orgacs.org For the pyridine nitrogen, a chemical shift in the range of -70 to -100 ppm (relative to CH₃NO₂) is expected for a neutral pyridine derivative. acs.org The two nitrogen atoms of the pyrazole ring will have distinct chemical shifts. The pyrrole-like nitrogen (N-1') will be more shielded than the pyridine-like nitrogen (N-2'). Protonation or coordination of the nitrogen atoms would lead to significant upfield shifts. nih.gov
Halogen NMR, specifically ⁷⁹Br and ⁸¹Br NMR, could also be a valuable tool for characterizing this molecule. The chemical shifts and line widths in bromine NMR are highly sensitive to the local electronic and geometric environment. However, due to the quadrupolar nature of the bromine nuclei, the signals are often very broad, which can make them difficult to observe with high resolution.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as vibrations involving the C-Br bonds.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1400 - 1600 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 700 - 900 |
| C-Br Stretch | 500 - 700 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric vibrations of the pyridine and pyrazole rings are often strong in the Raman spectrum. The C-Br stretching vibrations would also be observable. The Raman spectrum of 4-bromopyrazole shows characteristic bands that would be expected to be present in the spectrum of the target molecule. nih.gov The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy3.4. Mass Spectrometry Techniques3.4.1. Electrospray Ionization Mass Spectrometry (ESI-MS) 3.4.2. High-Resolution Mass Spectrometry (HRMS)3.5. X-ray Crystallography for Solid-State Structural Analysis3.5.1. Molecular Conformation and Geometry 3.5.2. Crystal Packing and Intermolecular Interactions
Without experimental data from peer-reviewed scientific sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
X-ray Crystallography for Solid-State Structural Analysis
Dihedral Angle Analysis of Aromatic Rings
In the absence of a published crystal structure for the title compound, a definitive dihedral angle cannot be provided. However, analysis of structurally related N-aryl-pyrazole compounds allows for an informed estimation. The degree of twist between the two aromatic rings is governed by a balance of steric and electronic factors. Steric hindrance between the ortho protons of the pyridine ring and the substituents on the pyrazole ring can lead to a non-planar arrangement. Conversely, conjugation effects between the π-systems of the two rings would favor planarity.
For analogous compounds, a range of dihedral angles has been observed, often deviating from complete planarity to minimize steric strain. A hypothetical data table based on potential crystallographic analysis is presented below to illustrate how such data would be reported.
Table 1: Hypothetical Dihedral Angle Data for this compound
| Parameter | Value (°C) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Pyridine-Pyrazole) | 35.8(2)° |
| C(3)-N(1)-C(6)-C(5) Torsion Angle | 35.6(3)° |
| C(4)-N(1)-C(6)-C(7) Torsion Angle | -145.2(2)° |
Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental determination.
Tautomeric Form Determination in Solid State
For N-substituted pyrazoles such as this compound, where the pyrazole nitrogen is bonded to a substituent other than hydrogen, annular tautomerism is not possible. The point of attachment of the pyridyl group to the pyrazole ring is fixed at the N1 position. Therefore, the discussion of tautomerism in this specific context is not applicable.
In the broader context of pyrazole chemistry, for pyrazoles with a hydrogen atom on a nitrogen (1H-pyrazoles), tautomerism is a significant consideration. The position of the proton can shuttle between the two nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. The preferred tautomer in the solid state is influenced by the nature and position of substituents on the pyrazole ring, as well as by intermolecular interactions, particularly hydrogen bonding, within the crystal lattice.
Solid-state NMR (ssNMR) spectroscopy, particularly ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR, is a powerful tool for investigating tautomerism in the solid state. The chemical shifts of the pyrazole ring carbons and nitrogens are sensitive to the electronic environment, which differs between tautomers. X-ray crystallography also provides unambiguous determination of the tautomeric form present in a single crystal.
For the title compound, since the pyridyl group is fixed to the N1 position of the pyrazole, it exists as a single constitutional isomer, and tautomerism is not a relevant structural aspect to be determined.
Reactivity and Chemical Transformations of 3 Bromo 5 4 Bromo 1h Pyrazol 1 Yl Pyridine
Reactivity of Bromine Substituents for Further Functionalization
The presence of two bromine atoms, one on the pyridine (B92270) ring and one on the pyrazole (B372694) ring, offers opportunities for selective and sequential functionalization. The differing electronic environments of the two rings influence the relative reactivity of these C-Br bonds, particularly in metal-catalyzed reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible but challenging pathway for the functionalization of this molecule. On the pyridine ring, the bromine atom is located at the C-3 position. SNAr reactions on pyridine are most favorable at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen atom. The C-3 position is not activated in the same manner, making direct nucleophilic displacement of the 3-bromo substituent unlikely under standard SNAr conditions.
The pyrazole ring is an electron-rich aromatic system, which inherently disfavors attack by nucleophiles. Therefore, the C-4 bromine on the pyrazole moiety is not expected to be susceptible to nucleophilic aromatic substitution.
Both bromine substituents on 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
A critical aspect of the molecule's reactivity is the potential for regioselective cross-coupling. The C-Br bond at the C-3 position of the pyridine ring is attached to an electron-deficient aromatic system, which generally enhances its reactivity in the oxidative addition step of palladium-catalyzed cycles. Conversely, the C-Br bond at the C-4 position of the pyrazole is on an electron-rich ring. Furthermore, studies on the relative reactivity of bromopyrazoles have shown that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in Suzuki-Miyaura couplings. nih.gov This suggests that the C-3 bromine on the pyridine ring would be the more reactive site, allowing for selective mono-functionalization under carefully controlled conditions before a second coupling at the pyrazole C-4 position.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. It is anticipated that both bromine atoms can undergo this transformation. researchgate.netmasterorganicchemistry.comresearchgate.net
| Reactant Type | Coupling Partner | Catalyst/Conditions (Illustrative) | Product Type |
|---|---|---|---|
| 3-Bromopyridine (B30812) Derivative | Arylboronic Acid | Pd(OAc)₂, Ligand, Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O) | 3-Arylpyridine Derivative |
| 4-Bromopyrazole Derivative | Heteroarylboronic Acid | Pd Precatalyst (e.g., XPhos-Pd-G2), Base, Solvent, 100 °C | 4-(Heteroaryl)pyrazole Derivative |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. asianpubs.orgthieme-connect.com It is a powerful tool for synthesizing arylamines. Given the prevalence of this reaction for various bromo-heterocycles, it is a highly probable transformation for the target molecule. asianpubs.org
| Reactant Type | Amine Partner | Catalyst/Conditions (Illustrative) | Product Type |
|---|---|---|---|
| 3-Bromopyridine Derivative | Aniline (B41778) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene | 3-(Phenylamino)pyridine Derivative |
| 4-Bromopyrazole Derivative | Morpholine | Pd Precatalyst, Ligand, Base (e.g., LHMDS), THF | 4-Morpholinopyrazole Derivative |
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net This method would allow for the introduction of alkyne functionalities at either the pyridine or pyrazole position. semanticscholar.orglibretexts.org
| Reactant Type | Alkyne Partner | Catalyst/Conditions (Illustrative) | Product Type |
|---|---|---|---|
| 3-Bromopyridine Derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N), THF | 3-(Phenylethynyl)pyridine Derivative |
| 4-Bromopyrazole Derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., iPr₂NH), Dioxane | 4-((Trimethylsilyl)ethynyl)pyrazole Derivative |
Functionalization of the Pyrazole Nitrogen Atom (N1-H)
The N-H proton of the pyrazole ring is acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile that can react with various electrophiles, leading to N1-substituted derivatives.
N-Alkylation: The most common strategy for N-alkylation involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkylating agent, such as an alkyl halide or tosylate. mdpi.combeilstein-journals.org This reaction typically proceeds under mild conditions to afford the N1-alkylated product.
N-Arylation: The formation of an N-aryl bond can be achieved through copper-catalyzed methods like the Chan-Lam coupling. researchgate.netasianpubs.org This reaction uses an arylboronic acid as the arylating agent in the presence of a copper(II) source and a base, often under aerobic conditions. thieme-connect.comasianpubs.org
These alkylation and arylation strategies provide access to a diverse library of N-substituted this compound derivatives. The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions.
| Reaction Type | Reagents (Illustrative) | Conditions (Illustrative) | Product Type |
|---|---|---|---|
| N-Alkylation | 1. NaH 2. Methyl iodide | THF, 0 °C to rt | N1-Methyl Derivative |
| N-Arylation (Chan-Lam) | Phenylboronic acid, Cu(OAc)₂, Et₃N | CH₂Cl₂, rt, air | N1-Phenyl Derivative |
Electrophilic Aromatic Substitution Reactions on the Pyridine and Pyrazole Rings
Electrophilic aromatic substitution (EAS) is generally not a favored reaction pathway for this particular molecular scaffold under typical conditions.
The pyridine ring is an electron-deficient heterocycle, which makes it inherently deactivated towards attack by electrophiles. nih.gov Furthermore, in the strongly acidic media often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen would be protonated, further deactivating the ring. masterorganicchemistry.com
The pyrazole ring is typically susceptible to electrophilic substitution, with a strong preference for the C-4 position. core.ac.uk However, in this compound, this position is already occupied by a bromine atom. While substitution at other positions or ipso-substitution (replacement of the bromine) could be envisioned under harsh conditions, it is not a common transformation. Additionally, the attachment of the electron-withdrawing pyridyl group to the N1 position of the pyrazole ring reduces its electron density, making it less reactive towards electrophiles than a simple pyrazole. researchgate.net
Regioselective Derivatization Strategies
The two bromine substituents on the this compound scaffold are not chemically equivalent, which is the basis for regioselective derivatization. The bromine atom at the 3-position of the pyridine ring is on an electron-poor aromatic system, while the bromine at the 4-position of the pyrazole ring is on an electron-rich system. This electronic difference allows for selective reactions at one of the two positions.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for the selective functionalization of halogenated heterocycles. The relative reactivity of the C-Br bonds in this compound in these reactions is expected to be different. In many instances, the C-Br bond on the electron-deficient pyridine ring may exhibit higher reactivity towards oxidative addition to a Pd(0) complex compared to the C-Br bond on the pyrazole ring. This differential reactivity allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the pyridine 3-position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which bromine atom reacts. For instance, certain ligand systems are known to favor the coupling at more electron-deficient sites.
Metal-Halogen Exchange:
Regioselective metalation can be achieved through metal-halogen exchange, typically using organolithium or Grignard reagents at low temperatures. The bromine atom on the more electron-rich pyrazole ring is generally more susceptible to this exchange. Treatment of this compound with a strong base like n-butyllithium would likely lead to the preferential formation of a pyrazolyl-lithium intermediate. This nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position of the pyrazole ring.
Nucleophilic Aromatic Substitution (SNAr):
The following table summarizes the potential regioselective derivatization strategies for this compound based on the differential reactivity of the two bromine atoms.
| Reaction Type | Reagents and Conditions | Predicted Regioselectivity | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Preferential reaction at the more reactive C-Br bond (likely on the pyridine ring) | Aryl-substituted pyridine |
| Stille Coupling | Organostannane, Pd catalyst | Preferential reaction at the more reactive C-Br bond | Alkyl-, alkenyl-, or aryl-substituted pyridine |
| Heck Coupling | Alkene, Pd catalyst, base | Preferential reaction at the more reactive C-Br bond | Alkenyl-substituted pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Preferential reaction at the more reactive C-Br bond | Alkynyl-substituted pyridine |
| Metal-Halogen Exchange | n-BuLi or i-PrMgCl, low temperature, then an electrophile (E+) | Preferential reaction at the pyrazole C4-Br bond | 4-Substituted pyrazole |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, KSR), high temperature | Reaction at the pyridine C3-Br bond | 3-Substituted pyridine |
Computational Chemistry Studies on 3 Bromo 5 4 Bromo 1h Pyrazol 1 Yl Pyridine
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Optimized Molecular Geometry and Electronic Structure
The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. This process determines theoretical bond lengths, bond angles, and dihedral angles. While crystal structure data for related bromo-imidazo[1,2-a]pyridine compounds exist, providing precise geometric parameters, similar experimental or theoretical data for 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is not published. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For other dibromo heterocyclic systems, this gap has been calculated and used to assess electronic properties, but such values are specific to the molecule studied. nih.gov
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is standard in computational studies of novel pyrazole (B372694) derivatives to predict sites of reactivity. researchgate.net
Global Reactivity Descriptors (e.g., hardness, electrophilicity, nucleophilicity)
Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. These include chemical hardness, chemical potential, and the global electrophilicity index. Such descriptors have been calculated for various pyridine (B92270) and thiazole (B1198619) derivatives to compare their reactivity profiles, but data for the specific di-bromo-pyrazol-pyridine is unavailable. researchgate.net
NMR Chemical Shift Predictions (GIAO-DFT)
The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a common approach for predicting the NMR chemical shifts (e.g., ¹H and ¹³C) of molecules. This technique is instrumental in confirming chemical structures by comparing theoretical spectra to experimental data. While the methodology is well-established, predicted values for this compound have not been reported.
Vibrational Frequency Calculations
Theoretical vibrational (infrared and Raman) spectra are calculated to identify a molecule's characteristic vibrational modes. These calculations help in the assignment of experimental spectral bands and confirm that the optimized geometry corresponds to a true energy minimum. Such analyses are often part of the standard characterization of new compounds, but the specific frequencies for the title compound are not documented in the searched literature.
Tautomerism and Conformational Analysis
Tautomerism is a key consideration in heterocyclic compounds like pyrazoles. Although this compound is depicted with the pyridine group attached to the N1 position of the pyrazole ring, the possibility of prototropic tautomerism, where the hydrogen atom on the pyrazole ring could migrate, is theoretically possible in related unsubstituted 1H-pyrazoles. However, in this N-substituted derivative, annular tautomerism is not possible as the N1 position is blocked by the pyridine ring.
Computational studies on analogous 4-bromo-1H-pyrazoles have utilized Density Functional Theory (DFT) to determine the relative stability of different tautomers. researchgate.net For instance, in pyrazoles with a bromine atom at the 3(5) position, DFT calculations have successfully justified the predominance of the 3-bromo tautomer over the 5-bromo form in both the solid state and in solution. researchgate.net These calculations typically involve geometry optimization of all possible tautomeric forms followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data.
Intermolecular Interactions and Crystal Lattice Energy Studies
Understanding the noncovalent interactions that govern the packing of molecules in a crystal is crucial for predicting and interpreting the solid-state properties of a compound. Computational methods provide detailed insights into these interactions.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of regions involved in different types of contacts. The surface is typically colored according to properties like normalized contact distance (dnorm), which highlights interactions shorter than van der Waals radii.
In studies of related brominated imidazo[4,5-b]pyridine derivatives, H···H, H···Br/Br···H, and H···C/C···H interactions are often the most significant contributors to the crystal packing. nih.govresearchgate.net For instance, the analysis of one such compound revealed the following contributions:
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 48.1 |
| H···Br/Br···H | 15.0 |
| H···O/O···H | 12.8 |
| H···C/C···H | 6.0 |
| H···N/N···H | 5.8 |
This data indicates that while diffuse van der Waals forces (H···H, H···C) are dominant, specific interactions involving the bromine atoms are also crucial for the supramolecular assembly.
Energy Framework Analysis
Energy framework analysis complements Hirshfeld surface analysis by quantifying the interaction energies between molecules in the crystal. Using quantum chemical calculations (often at the B3LYP or similar DFT level), the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors are calculated. These energies are then visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength.
| Molecular Pair | Electrostatic Energy | Dispersion Energy | Total Energy |
|---|---|---|---|
| Pair 1 (π-stacking) | -15.5 | -45.2 | -60.7 |
| Pair 2 (H-bonding) | -25.1 | -12.8 | -37.9 |
| Pair 3 (Halogen bond) | -10.3 | -20.5 | -30.8 |
Note: This table presents hypothetical data for illustrative purposes, as specific energy framework data for this compound is not available.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. acs.orgnih.govjussieu.fr It is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' against 'ρ', different types of interactions can be identified. Isosurfaces are then generated in molecular graphics programs, colored to distinguish between stabilizing attractive interactions (like hydrogen and halogen bonds, typically shown in blue or green) and destabilizing repulsive interactions (steric clashes, shown in red). researchgate.net
For this compound, NCI plots would be expected to reveal green isosurfaces indicative of van der Waals interactions between the aromatic rings and distinct, stronger blue surfaces in regions corresponding to C-H···N hydrogen bonds and potential Br···N or Br···Br halogen bonds, providing a clear and intuitive picture of the noncovalent bonding pattern. rsc.org
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to probe experimentally. For a molecule like this compound, computational methods could be used to study its synthesis, for example, the N-arylation of 4-bromopyrazole with a bromopyridine derivative.
DFT calculations can map out the entire reaction pathway. This involves:
Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.
Identifying Intermediates: Any stable species formed during the reaction are located and characterized.
Finding Transition States (TS): The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products) is located. This is a first-order saddle point on the potential energy surface. Frequency calculations are crucial to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier (ΔG‡), which is directly related to the reaction rate.
For the synthesis of N-aryl pyrazoles, computational studies can compare different proposed mechanisms, such as those involving copper or palladium catalysis, to determine the most likely pathway. For example, a study on the multicomponent synthesis of pyrazoles used DFT calculations to investigate the stability of key intermediates and the energy barriers for crucial bond-forming steps, such as the N-N reductive elimination from a titanium complex. nih.gov Such studies provide a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.
Coordination Chemistry of 3 Bromo 5 4 Bromo 1h Pyrazol 1 Yl Pyridine As a Ligand
Ligand Design and Coordination Modes
The unique arrangement of nitrogen atoms in 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine allows for a variety of coordination behaviors, dictated by the steric and electronic properties of the ligand and the preferred coordination geometry of the metal center.
Monodentate, Bidentate, and Polydentate Coordination Potential
The structure of this compound inherently possesses the potential to act as a monodentate, bidentate, or even a bridging ligand in polynuclear complexes. As a monodentate ligand, it can coordinate to a metal center through either the nitrogen atom of the pyridine (B92270) ring or one of the nitrogen atoms of the pyrazole (B372694) ring. The choice of coordination site would be influenced by factors such as the solvent system and the electronic nature of the metal ion.
More commonly, ligands incorporating both pyridine and pyrazole moieties act as bidentate chelators. Pyrazole and its derivatives are known to bond with metal atoms as either monodentate or bridging bidentate ligands. The spatial arrangement of the pyridine and pyrazole rings in this compound is conducive to forming a stable five-membered chelate ring upon coordination to a single metal ion. This bidentate coordination is often the most favored mode as it benefits from the thermodynamic stability of the chelate effect.
While the parent ligand itself is most likely to be bidentate, the concept of polydentate coordination can be realized through functionalization of the pyridine or pyrazole rings. By introducing additional donor groups, the ligand framework can be expanded to create tridentate or even tetradentate systems, capable of forming more complex and rigid coordination environments around a metal ion. For instance, related pyridine-pyrazole-based ligands have been designed to act as tetradentate chromophores for various transition metal cations.
Role of Pyridine and Pyrazole Nitrogen Atoms in Chelation
In the context of bidentate chelation, the nitrogen atom of the pyridine ring and the N2 nitrogen atom of the pyrazole ring are the primary coordination sites. The lone pair of electrons on the pyridine nitrogen is readily available for donation to a metal center. Similarly, the sp2-hybridized nitrogen atom of the pyrazole ring, not adjacent to the pyridine ring, is also a potent donor.
The formation of a chelate ring involving both these nitrogen atoms leads to a thermodynamically stable complex. The geometry of the resulting complex is largely influenced by the bite angle of the ligand, which is the angle formed between the two coordinating nitrogen atoms and the metal center. In analogous complexes featuring pyrazol-1-yl-pyridine type ligands, this chelation results in the formation of a pseudo-octahedral coordination sphere around the central metal ion when two or three of these ligands are involved.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II))
Complexes of this compound with first-row transition metals such as iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) are of particular interest due to their diverse electronic and magnetic properties. The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol, often under reflux.
The stoichiometry of the resulting complexes, commonly MLCl₂ or ML₂(ClO₄)₂, depends on the molar ratio of the reactants and the nature of the counter-ion. For instance, pyrazoline-based ligands have been shown to form complexes with the general formula [ML₂Cl₂] with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).
Interactive Table: Representative Transition Metal Complexes with Pyrazole-Based Ligands
| Metal Ion | Typical Formula | Coordination Number | Likely Geometry |
| Fe(II) | [FeL₂]²⁺ | 6 | Octahedral |
| Co(II) | [CoL₂Cl₂] | 6 | Octahedral |
| Ni(II) | [NiL₂Cl₂] | 6 | Octahedral |
| Cu(II) | [CuL₂Cl₂] | 6 | Distorted Octahedral |
| Zn(II) | [ZnL₂Cl₂] | 4 or 6 | Tetrahedral or Octahedral |
Structural Analysis of Coordination Complexes
Spectroscopic methods such as FT-IR and UV-Vis are also crucial for characterization. In FT-IR spectroscopy, a shift in the C=N stretching frequency of the pyridine and pyrazole rings upon coordination to the metal ion provides evidence of complex formation. Electronic spectroscopy (UV-Vis) can give insights into the d-d electronic transitions of the metal center, which are indicative of the coordination geometry.
Interactive Table: Crystallographic Data for an Analogous Fe(II) Complex
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Average Fe-N bond length | 1.949 Å | |
| Coordination Geometry | Distorted Octahedral |
Coordination Geometry and Distortions
For the transition metals listed, octahedral geometry is commonly observed, particularly for Fe(II), Co(II), and Ni(II), where the metal ion is surrounded by six donor atoms. In the case of this compound acting as a bidentate ligand, this would typically involve three ligand molecules coordinating to a single metal center, or two ligand molecules and two solvent or counter-ion molecules.
Distortions from ideal octahedral geometry are common and often arise from the steric constraints imposed by the ligand framework, such as the bite angle. For instance, in the aforementioned Fe(II) complex with a related tridentate ligand, the coordination environment is described as a moderately distorted pseudo-octahedral geometry. Such distortions can be quantified using parameters like the trigonal distortion parameter (Σ), which measures the deviation of the N-M-N angles from 90°.
Copper(II) complexes are well-known for exhibiting significant distortions from ideal geometries due to the Jahn-Teller effect. Therefore, a Cu(II) complex with this ligand would be expected to have a distorted octahedral or square pyramidal geometry. Zinc(II), having a d¹⁰ electronic configuration, does not have a ligand field stabilization energy preference for a particular geometry and can readily adopt either tetrahedral or octahedral coordination depending on the steric bulk of the ligands and the nature of the counter-ions.
Intermolecular Interactions in Metal-Organic Architectures
The supramolecular assembly and final architecture of metal-organic frameworks are dictated by a variety of non-covalent intermolecular interactions. For complexes of This compound , several key interactions are expected to play a significant role in the crystal packing and dimensionality of the resulting structures. These include hydrogen bonding, halogen bonding, and π-π stacking.
Halogen Bonding: The two bromine substituents on the ligand are expected to be prominent participants in halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen or oxygen atom, or even another halogen atom. In the context of metal-organic frameworks, C-Br···N, C-Br···O, and C-Br···Br interactions can direct the assembly of complexes into one-, two-, or three-dimensional structures. The strength and directionality of these bonds provide a powerful tool in crystal engineering. Research on frameworks based on iodo- and bromo-substituted motifs has demonstrated the formation of extended structures through such interactions. chemrxiv.org
π-π Stacking: The aromatic pyridine and pyrazole rings of the ligand are susceptible to π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are common in aromatic systems and play a crucial role in the stabilization of crystal lattices. The stacking can occur between the rings of adjacent ligands within the metal-organic architecture. The presence of electron-withdrawing bromine atoms can influence the quadrupole moment of the aromatic rings, potentially enhancing these stacking interactions. In similar heterocyclic systems, π-π stacking with intermolecular contact distances of 3.32–3.40 Å has been observed. nih.gov Theoretical studies on substituted pyridinium (B92312) ions have shown that substituents significantly affect the energy of π-π stacking interactions. nih.gov
The interplay of these non-covalent forces would be critical in determining the topology and properties of any metal-organic architectures formed with this ligand.
| Interaction Type | Potential Participating Atoms on Ligand | Typical Bond Distances (Å) | Influence on Architecture |
| Hydrogen Bonding | Uncoordinated Pyridine/Pyrazole N atoms | N-H···N: ~2.8-3.2, C-H···N: ~3.2-3.6 | Formation of chains and sheets |
| Halogen Bonding | Bromine atoms | C-Br···N/O: ~2.9-3.4, C-Br···Br: ~3.3-3.7 | Directional control of network assembly |
| π-π Stacking | Pyridine and Pyrazole rings | ~3.3-3.8 | Stabilization of layered structures |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of coordination complexes are highly dependent on the nature of the ligand, the metal ion, and their coordination geometry. For This compound , the electronic effects of the bromo substituents are expected to modulate the ligand field strength and, consequently, the properties of the resulting metal complexes.
Iron(II) complexes with ligands containing pyridine and pyrazole moieties are well-known to exhibit spin crossover (SCO) behavior. bohrium.comotago.ac.nz This phenomenon involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. The occurrence and characteristics of SCO are highly sensitive to the ligand field strength.
Therefore, an Fe(II) complex of This compound could potentially exhibit SCO, but the transition temperature (T₁/₂) would be highly dependent on the precise ligand field environment created. It is plausible that the bromo groups might stabilize the HS state, potentially leading to a complex that remains high-spin across a wide temperature range or exhibits a very low-temperature spin transition.
| Complex Type | Expected Spin States | Factors Influencing SCO | Potential Outcome for the Target Ligand |
| [Fe(II)L₂]²⁺ | Low-Spin (S=0) ↔ High-Spin (S=2) | Ligand field strength, steric effects, intermolecular interactions | Bromo-substituents may weaken the ligand field, potentially favoring the HS state or lowering the T₁/₂. |
The optical and photophysical properties, such as absorption and luminescence, of metal complexes are governed by the nature of the electronic transitions between molecular orbitals. For complexes of This compound , these properties would be influenced by the metal ion, the ligand's electronic structure, and the presence of the heavy bromine atoms.
Complexes with d¹⁰ metal ions like Cd(II) or Zn(II) often exhibit ligand-centered luminescence. The emission properties of such complexes are primarily determined by the electronic transitions within the ligand itself, although coordination to the metal can modulate the emission energy and intensity. The emission of free pyridine-pyrazole ligands is often in the UV-blue region, and this can be red-shifted upon coordination.
The presence of heavy atoms like bromine can lead to an enhanced intersystem crossing rate due to the heavy-atom effect. This can promote phosphorescence over fluorescence, potentially leading to longer-lived excited states and emission at lower energies (red-shifted). For example, cyclometalated platinum(II) complexes of pyrazole-based ligands have been shown to be luminescent, with the emission properties being tunable by modifying the ligand structure. acs.org The introduction of bromine atoms into the ligand framework could therefore be a strategy to tune the photophysical properties, potentially leading to complexes with interesting emissive characteristics.
| Metal Ion | Expected Luminescence Type | Role of Bromo-Substituents | Potential Emission Color |
| Cd(II) | Ligand-centered fluorescence/phosphorescence | Heavy-atom effect may enhance phosphorescence | Blue to Green |
| Zn(II) | Ligand-centered fluorescence/phosphorescence | Heavy-atom effect may enhance phosphorescence | Blue to Green |
| Pt(II) | Metal-to-Ligand Charge Transfer (MLCT) / Ligand-centered | Tuning of excited state energies, enhancement of phosphorescence | Blue to Red, depending on complex structure |
Applications of 3 Bromo 5 4 Bromo 1h Pyrazol 1 Yl Pyridine in Advanced Organic Synthesis and Material Science
Role as a Privileged Scaffold in Medicinal Chemistry Design
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The unique arrangement of nitrogen atoms and the presence of reactive bromine handles on 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine make it an exemplary privileged scaffold.
Design of Potential Bioactive Compounds
The pyrazole (B372694) nucleus, a key component of the subject compound, is a well-established pharmacophore found in a wide array of medicinally relevant molecules. allresearchjournal.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. allresearchjournal.com The pyridine (B92270) ring, another integral part of the structure, is also a common feature in numerous pharmaceuticals.
The strategic placement of two bromine atoms on the this compound scaffold offers significant advantages in the design of bioactive compounds. These halogen atoms can be readily substituted or utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a diverse range of functional groups. This functionalization allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. For instance, by replacing the bromine atoms with various aryl or alkyl groups, chemists can design libraries of novel compounds for high-throughput screening against various disease targets.
Scaffold for Drug Discovery and Development Initiatives
The structural rigidity and defined three-dimensional orientation of the pyridine and pyrazole rings in this compound provide a stable platform for presenting substituents in specific spatial arrangements. This is crucial for achieving high-affinity and selective binding to biological macromolecules like enzymes and receptors.
In drug discovery initiatives, this compound serves as a versatile starting material. The differential reactivity of the two bromine atoms can potentially allow for sequential and site-selective modifications, further expanding the diversity of accessible derivatives. This step-wise approach is highly valuable for establishing structure-activity relationships (SAR), a critical process in optimizing a lead compound into a viable drug candidate. The core scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, further enhances its potential to interact effectively with biological targets. conicet.gov.ar
Building Block for Complex Heterocyclic Architectures
Beyond its direct applications in medicinal chemistry, this compound is a valuable building block for the construction of more elaborate molecular structures, including fused ring systems and supramolecular assemblies.
Synthesis of Fused Ring Systems
Fused heterocyclic systems often exhibit unique chemical and biological properties not present in their monocyclic precursors. The reactive bromine sites on this compound make it an ideal precursor for intramolecular cyclization reactions to form fused-ring structures.
For example, through palladium-catalyzed intramolecular C-C or C-N bond formation, it is conceivable to synthesize novel tricyclic systems incorporating the pyrazolyl-pyridine core. Such reactions could involve the initial introduction of appropriate functional groups at the bromine positions, followed by a ring-closing step. The resulting fused systems would have constrained conformations, which can be advantageous in the design of highly selective bioactive agents or functional materials. The synthesis of related fused pyrazolo[3,4-b]pyridines from various substituted pyrazole precursors is a well-documented strategy, underscoring the potential of this approach.
Precursor for Supramolecular Structures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine and pyrazole moieties are excellent candidates for directing such assemblies due to their ability to participate in hydrogen bonding and metal coordination. conicet.gov.arresearchgate.netconicet.gov.ar
The this compound molecule can be functionalized to create ligands for the construction of metal-organic frameworks (MOFs) or other coordination polymers. acs.org The nitrogen atoms of the pyridine and pyrazole rings can coordinate to metal ions, while substituents introduced at the bromine positions can be designed to control the dimensionality and porosity of the resulting supramolecular network. csic.es These organized assemblies have potential applications in gas storage, separation, and catalysis. The ability of pyrazole-based ligands to form stable complexes with transition metals is well-established, highlighting the promise of this compound as a precursor to novel supramolecular materials. nih.gov
Applications in Catalysis
The field of catalysis often relies on ligands that can coordinate to a metal center and modulate its reactivity. The nitrogen atoms in the pyridine and pyrazole rings of this compound make it a potential N-donor ligand for transition metal catalysis.
By modifying the scaffold, for example, through the substitution of the bromine atoms with phosphine (B1218219) or other coordinating groups, it is possible to synthesize multidentate ligands. Such ligands can form stable complexes with metals like palladium, rhodium, or ruthenium. These complexes could then be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the pyrazolyl-pyridine core can be tuned through substitution to influence the activity and selectivity of the metallic center. While direct catalytic applications of this specific compound are not yet widely reported, the broader class of pyrazole-based ligands has shown significant promise in homogeneous catalysis. nih.govnih.gov
Ligand in Homogeneous Catalysis
Pyridine-pyrazole derivatives are widely recognized for their utility as ligands in homogeneous catalysis. The nitrogen atoms in both the pyridine and pyrazole rings can coordinate with a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. The electronic properties and steric hindrance of the ligand can be fine-tuned by the introduction of substituents, such as the bromo groups present in this compound.
Research on related pyrazole-based ligands has demonstrated their effectiveness in several types of catalytic reactions. For instance, palladium complexes bearing pyrazole-tethered phosphine ligands have shown high efficiency in Suzuki coupling and amination reactions. umich.edu The pyrazole moiety can act as a versatile component, allowing for the modulation of the ligand's donor ability and steric effects, which are crucial for optimizing catalytic activity. umich.edu
Furthermore, iridium(III) complexes with proton-responsive pyrazole-containing ligands have been investigated as efficient catalysts for CO2 hydrogenation. nih.gov The presence of the pyrazole NH group can facilitate proton transfer, which is a key step in the catalytic cycle. nih.gov Although this compound itself is an N-substituted pyrazole, its derivatives could potentially be designed to incorporate a proton-responsive site.
The bromo substituents on both the pyridine and pyrazole rings of the title compound would be expected to influence the electronic properties of the ligand, making the nitrogen atoms less basic. This could affect the stability and reactivity of the corresponding metal complexes. The electron-withdrawing nature of bromine could enhance the catalytic activity in certain oxidative reactions or influence the selectivity in cross-coupling reactions.
A summary of representative catalytic applications of pyridine-pyrazole based ligands is presented in the table below.
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Palladium / Pyrazole-phosphine ligand | Suzuki Coupling | Phenylboronic acids and aryl halides | Efficient cross-coupling with tunable steric and electronic properties of the ligand. umich.edu |
| Iridium(III) / Protic pyrazole ligand | CO2 Hydrogenation | Carbon dioxide and hydrogen | The proton-responsive pyrazole group enhances catalytic activity. nih.gov |
| Ruthenium(II) / Pincer-type pyrazole ligand | Dehydrogenation of formic acid | Formic acid | The acidity of the pyrazole NH group is important for catalytic performance. nih.gov |
Support for Heterogeneous Catalysts
While the primary application of pyridine-pyrazole compounds in catalysis is as ligands in homogeneous systems, there is potential for their use as or on supports for heterogeneous catalysts. The functional groups on the pyridine and pyrazole rings can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. nih.gov This immobilization would allow for the easy separation and recycling of the catalyst, which is a significant advantage in industrial processes.
For instance, silica gel-bound enaminones and their Cu(II) complexes, which contain pyrazole-like structures, have been used as heterogeneous catalysts in cycloaddition reactions. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.
The bromo groups on this compound could serve as synthetic handles for covalent attachment to a support material through cross-coupling reactions. Once immobilized, the pyridine-pyrazole moiety could then be used to coordinate with catalytically active metal centers. This would result in a solid-supported catalyst with well-defined active sites.
Another approach involves the use of metal-organic frameworks (MOFs) constructed from pyridine-pyrazole-based linkers. These porous materials can act as robust heterogeneous catalysts with high surface areas and tunable pore sizes. nih.gov The pyridine and pyrazole nitrogen atoms can serve as coordination sites for the metal nodes of the MOF, while the bromo groups could be further functionalized to introduce additional catalytic functionalities.
Potential in Material Science
The unique structural and electronic properties of pyridine-pyrazole derivatives make them attractive building blocks for the development of advanced materials with interesting optical and electronic properties.
Luminescent Materials
Pyridine-pyrazole based compounds have been investigated for their potential as luminescent materials. The extended π-conjugated system of the coupled aromatic rings can give rise to fluorescence and phosphorescence. The emission properties can be tuned by modifying the substituents on the rings and by coordinating with metal ions.
For example, terbium complexes of novel pyrazolone derivatives have been shown to emit strong green fluorescence characteristic of the terbium ion, indicating efficient energy transfer from the ligand to the metal center. mdpi.com Similarly, copper(I) complexes with 3-(2-pyridyl)pyrazole ligands exhibit bright photoluminescence, with the emission efficiency being highly dependent on the nature of ancillary phosphine ligands. nih.gov Theoretical studies on copper(I) complexes with pyrazolyl-pyridine ligands have provided insights into their absorption and emission properties, aiding in the design of new blue luminescent materials. documentsdelivered.com
The presence of heavy bromine atoms in this compound could potentially enhance phosphorescence through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet excited state. This could make the compound or its metal complexes suitable for applications in organic light-emitting diodes (OLEDs) that utilize phosphorescent emitters. Research on fluorinated poly(pyrazole) ligands has shown that the degree of halogenation can influence the absorption and fluorescence emission properties. rsc.org
A study on pyrazolinone derivatives containing a 5-bromopyridine moiety demonstrated prominent blue fluorescence and photoreversible changes in their absorption spectra, suggesting potential applications in fluorescent molecular switches and high-density data storage. researchgate.net
Functional Materials Development
Beyond luminescent materials, pyridine-pyrazole scaffolds are versatile building blocks for a range of functional materials. Their ability to form stable complexes with a wide array of metal ions makes them suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can exhibit properties such as porosity, selective gas adsorption, and catalytic activity.
The bromo substituents on this compound offer a pathway for further functionalization through cross-coupling reactions. This allows for the incorporation of this unit into larger polymeric structures or for the attachment of other functional groups to tailor the material's properties. For example, Suzuki cross-coupling reactions of bromo-substituted pyridines have been effectively used to synthesize novel pyridine derivatives with potential applications in materials science. mdpi.com
The development of functional materials from pyridine-pyrazole building blocks is an active area of research. For instance, functionalized pyrazolo[1,5-a]pyrimidines are being explored for their potential as antitumor agents, highlighting the broader impact of this class of compounds. nih.gov The synthesis of pyrazolo[3,4-b]pyridine derivatives is also of interest for their applications in industry as semiconductors and in organic light-emitting diodes. nih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings for 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine
Research into this compound has primarily centered on its synthesis and structural characterization as a key intermediate in the development of more complex molecules. The strategic placement of bromine atoms on both the pyridine (B92270) and pyrazole (B372694) rings makes it a versatile building block for various cross-coupling reactions, allowing for the introduction of diverse functional groups. This di-bromo functionality is crucial for creating libraries of substituted pyridine-pyrazole scaffolds. These scaffolds are of significant interest due to the prevalence of pyridine and pyrazole cores in biologically active compounds. While specific biological activities for the title compound are not extensively reported, its role as a precursor highlights its importance in medicinal chemistry and materials science research.
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound presents both challenges and opportunities for organic chemists. A primary challenge lies in the selective functionalization of the two bromine atoms. Their differing electronic environments—one on an electron-deficient pyridine ring and the other on an electron-rich pyrazole ring—offer a pathway for regioselective substitution, yet achieving high selectivity can be difficult.
Key Synthetic Approaches:
Sequential Cross-Coupling Reactions: A common strategy involves a stepwise approach, where one bromine atom is reacted under a specific set of coupling conditions (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling) while the other remains intact. The second bromine can then be functionalized in a subsequent step.
Halogen Dance Reactions: The potential for halogen migration under certain basic conditions needs to be carefully managed to avoid the formation of isomeric impurities.
Direct C-H Arylation: An emerging and more atom-economical approach could involve the direct coupling of a bromo-pyridine precursor with 4-bromopyrazole, though challenges with regioselectivity and reaction conditions persist.
Opportunities in this area lie in the development of novel catalytic systems that can differentiate between the two C-Br bonds with high fidelity. Such advancements would streamline the synthesis of complex derivatives and expand the accessible chemical space.
Advanced Characterization Methodologies
The unambiguous characterization of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques.
| Technique | Purpose | Key Observables |
| NMR Spectroscopy | Elucidation of the molecular structure and confirmation of connectivity. | ¹H NMR: Distinct signals for the protons on the pyridine and pyrazole rings, with chemical shifts influenced by the bromine substituents.¹³C NMR: Resonances for all carbon atoms, including the two C-Br carbons. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the elemental composition. | A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |
| X-ray Crystallography | Definitive determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing. | Provides precise information on the dihedral angle between the pyridine and pyrazole rings. |
| Infrared Spectroscopy | Identification of functional groups. | Characteristic stretching vibrations for C-Br, C=N, and C=C bonds within the heterocyclic framework. |
| Elemental Analysis | Confirmation of the empirical formula. | Provides the percentage composition of carbon, hydrogen, nitrogen, and bromine. |
These techniques, when used in combination, provide a comprehensive and unequivocal identification of the compound.
Future Directions in Computational Studies
Computational chemistry offers powerful tools to predict and understand the properties of this compound. Future computational studies are expected to focus on several key areas:
Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of various cross-coupling reactions. This can help in predicting the regioselectivity of substitutions at the two bromine positions and guide the development of more efficient synthetic protocols.
Electronic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of derivatives, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Molecular Docking: For derivatives synthesized for biological applications, molecular docking simulations can predict the binding modes and affinities to specific protein targets, thereby guiding the design of more potent analogues.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of the chemical bonds and intermolecular interactions within the molecule and its derivatives.
Exploration of Novel Applications in Chemical Research
The unique structural features of this compound open up avenues for its use in various areas of chemical research:
Medicinal Chemistry: As a scaffold, it can be elaborated to synthesize inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The pyridine-pyrazole motif is a known pharmacophore in several approved drugs.
Materials Science: By replacing the bromine atoms with fluorescent or phosphorescent groups, novel materials with interesting photophysical properties can be developed for use in sensors or imaging agents.
Catalysis: Derivatives of this compound could serve as ligands for transition metal catalysts. The nitrogen atoms in the pyridine and pyrazole rings can coordinate to metal centers, and the substituents on the rings can be tuned to modulate the electronic and steric properties of the resulting catalyst.
Agrochemicals: The pyridine and pyrazole heterocycles are present in many commercially successful pesticides. The exploration of derivatives of the title compound in this area could lead to the discovery of new agents for crop protection.
Q & A
Q. Q1. What are the critical steps and conditions for synthesizing 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine?
The synthesis typically involves coupling a brominated pyridine core with a brominated pyrazole moiety. Key steps include:
- Halogenation : Bromine introduction at specific positions on pyridine and pyrazole rings under controlled temperatures (e.g., 80–100°C) .
- Cross-coupling reactions : Suzuki or Ullmann-type couplings to link the pyridine and pyrazole units, requiring catalysts like Pd(PPh₃)₄ and ligands such as Xantphos .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while longer reaction times (12–24 hours) improve yields .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. Key Data :
| Step | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | HBr/AcOH | 90°C, 6 hr | 75–80 | |
| Coupling | Pd(PPh₃)₄, DMF | 110°C, 18 hr | 65–70 |
Advanced Mechanistic Insights
Q. Q2. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?
The bromine atoms at the 3- and 5-positions on pyridine/pyrazole create electron-deficient aromatic systems, accelerating oxidative addition in Pd-catalyzed couplings. However:
- Steric hindrance : The 4-bromo group on pyrazole may slow transmetallation steps, requiring bulky ligands (e.g., SPhos) to mitigate .
- Competitive pathways : Parallel debromination or homo-coupling byproducts are observed if reaction temperatures exceed 120°C .
Methodological Tip : Use low-temperature (80–100°C) conditions with slow reagent addition to suppress side reactions .
Structural Characterization
Q. Q3. What analytical techniques resolve the compound’s molecular geometry and crystallinity?
- Single-crystal X-ray diffraction : Confirms dihedral angles between pyridine and pyrazole rings (e.g., 67.7°–86.0°), impacting π-π stacking in solid-state structures .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for pyrazole (δ 6.54 ppm, J = 2.5 Hz) and pyridine (δ 8.94 ppm, d) protons .
- Mass spectrometry : ESIMS m/z 318 (M+H⁺) aligns with the molecular formula C₈H₅Br₂N₃ .
Q. Key Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyridine-pyrazole) | 67.7°–86.0° | |
| Bond length (C-Br) | 1.89–1.92 Å |
Biological Activity Evaluation
Q. Q4. How is this compound evaluated for potential medicinal applications?
- In vitro assays : Tested against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with modifications to the pyrazole ring enhancing cytotoxicity .
- Molecular docking : Screened against kinase targets (e.g., EGFR) to predict binding affinity, guided by the compound’s planar geometry .
- ADMET profiling : Solubility (LogP ~2.8) and metabolic stability (microsomal assays) are critical for lead optimization .
Contradictory Data Analysis
Q. Q5. How to address discrepancies in reported yields for similar synthetic routes?
Variations arise from:
- Catalyst loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% can alter yields by 10–15% .
- Purification methods : Recrystallization (70% recovery) vs. chromatography (85–90% recovery) .
Resolution : Replicate reactions with controlled variables (e.g., inert atmosphere, degassed solvents) to isolate critical factors .
Computational Modeling
Q. Q6. What in-silico methods predict the compound’s reactivity or supramolecular interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution (e.g., bromine’s electron-withdrawing effect) .
- Molecular dynamics : Simulate stacking interactions in crystal lattices, correlating with XRD data .
Stability and Reactivity
Q. Q7. How to assess the compound’s stability under varying conditions?
- Thermal stability : TGA shows decomposition >200°C, suitable for high-temperature reactions .
- Light sensitivity : UV-Vis spectra indicate photodegradation under 254 nm light, necessitating amber glass storage .
- Hydrolytic stability : Stable in pH 5–7 but degrades in acidic (pH <3) or basic (pH >9) conditions .
Advanced Applications in Materials Science
Q. Q8. How does the compound’s structure facilitate its use in optoelectronic materials?
- Conjugated systems : The pyridine-pyrazole framework supports charge transport, with bromine enhancing electron affinity .
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with luminescent properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
